molecular formula C7H9N3OS B3007866 N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide CAS No. 1849398-92-0

N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide

Cat. No.: B3007866
CAS No.: 1849398-92-0
M. Wt: 183.23
InChI Key: DUAKOLATHDTZTA-UHFFFAOYSA-N
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Description

N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide is a heterocyclic compound featuring a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl iodide or similar alkylating agents.

    Formation of the Amide Bond: The final step involves the reaction of the thiadiazole derivative with acryloyl chloride to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted thiadiazole derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with various molecular targets, disrupting their normal function and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects.

Comparison with Similar Compounds

N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide can be compared with other thiadiazole derivatives such as:

  • 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 1,3,4-thiadiazole-2-amine
  • 5-nitro-2-furoyl thiadiazole derivatives

These compounds share the thiadiazole core but differ in their substituents, leading to variations in their biological activities and applications

Properties

IUPAC Name

N-[(4-methylthiadiazol-5-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-3-7(11)8-4-6-5(2)9-10-12-6/h3H,1,4H2,2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAKOLATHDTZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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